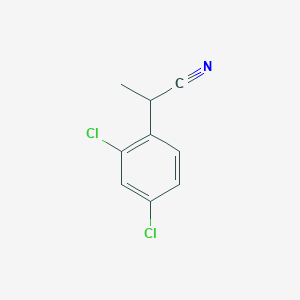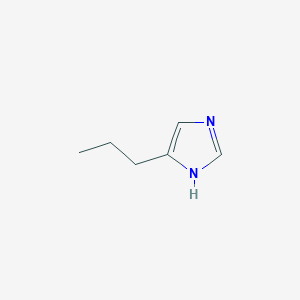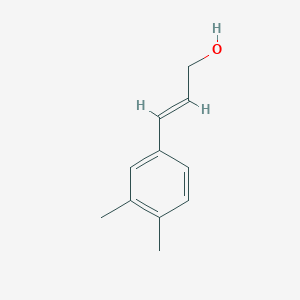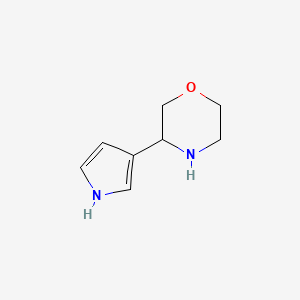
3-(1H-pyrrol-3-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-pyrrol-3-yl)morpholine is a heterocyclic compound that combines the structural features of both pyrrole and morpholine. Pyrrole is a five-membered aromatic ring containing one nitrogen atom, while morpholine is a six-membered ring containing both oxygen and nitrogen atoms. The combination of these two rings in a single molecule imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrrol-3-yl)morpholine can be achieved through several synthetic routes. One common method involves the condensation of 3-pyrrolecarboxaldehyde with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions: 3-(1H-pyrrol-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrole ring into a pyrrolidine ring.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-(1H-pyrrolidin-3-yl)morpholine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-(1H-pyrrol-3-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-(1H-pyrrol-3-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Pyrrole: A simple five-membered aromatic ring with one nitrogen atom.
Morpholine: A six-membered ring containing both oxygen and nitrogen atoms.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
Comparison: 3-(1H-pyrrol-3-yl)morpholine is unique in that it combines the structural features of both pyrrole and morpholine, leading to distinct chemical and biological properties. Unlike pyrrole, which is primarily aromatic, this compound has both aromatic and aliphatic characteristics. Compared to morpholine, it has an additional aromatic ring, which can enhance its biological activity.
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
3-(1H-pyrrol-3-yl)morpholine |
InChI |
InChI=1S/C8H12N2O/c1-2-9-5-7(1)8-6-11-4-3-10-8/h1-2,5,8-10H,3-4,6H2 |
InChI 键 |
UKUIOIPQORQJGJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1)C2=CNC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


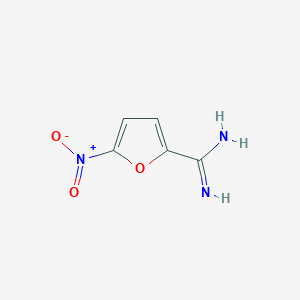
![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
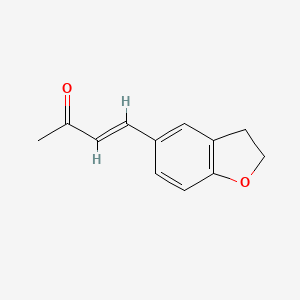
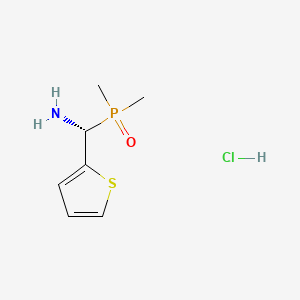
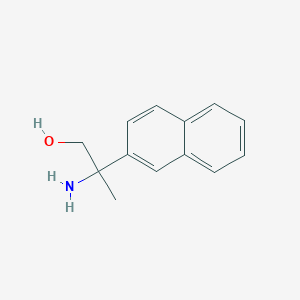


![4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine](/img/structure/B15322612.png)
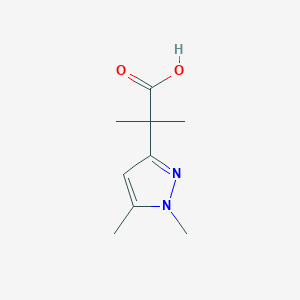
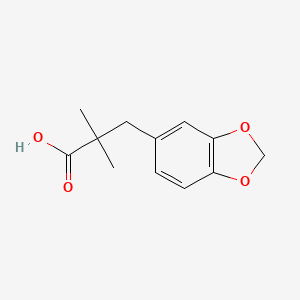
![1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one](/img/structure/B15322638.png)
